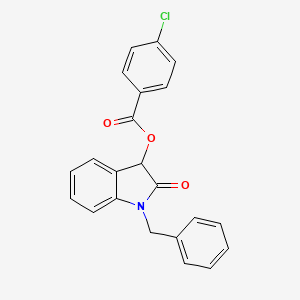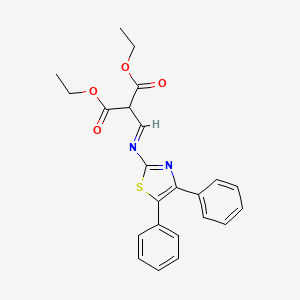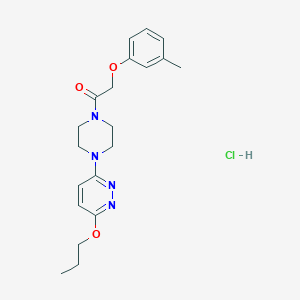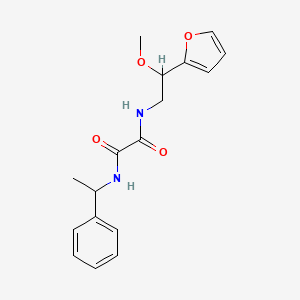![molecular formula C11H13N5O2S2 B2964978 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448130-12-8](/img/structure/B2964978.png)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide: is a synthetic compound known for its unique structure, blending features of thiadiazole, pyrazole, and oxazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide generally involves multi-step reactions starting from readily available precursors. Here’s a simplified synthetic route:
Formation of the Thiadiazole Ring: Initial reaction between ethyl isothiocyanate and hydrazine hydrate forms the intermediate 5-(ethylthio)-1,3,4-thiadiazole.
Cyclization to Form the Pyrazole Ring: The intermediate then undergoes cyclization with an appropriate α,β-unsaturated ketone to form the pyrazole ring.
Construction of the Oxazine Ring: Finally, the pyrazole intermediate reacts with chloroacetyl chloride in the presence of a base to form the desired oxazine ring, leading to the final compound.
Industrial Production Methods
In industrial settings, the production of this compound might involve more streamlined processes with optimized yields and reaction conditions. Often, these methods employ continuous flow reactions and automated systems to ensure precision and efficiency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions such as:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the oxazine ring, potentially breaking it down to simpler structures.
Substitution: Halogenation, nitration, and other substitution reactions can modify the thiadiazole or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitric acid (HNO3).
Major Products Formed
Sulfoxides and Sulfones: Formed during oxidation.
Reduced Derivatives: Formed during reduction, possibly with altered ring structures.
Substituted Products: Various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
As a building block for complex organic molecules.
Use in the design of heterocyclic compounds with potential biological activity.
Biology:
Potential inhibitor of specific enzymes due to its unique ring structures.
Use as a probe in biochemical assays.
Medicine:
Research into its potential as an antimicrobial or anticancer agent.
Investigation of its pharmacokinetic properties.
Industry:
Development of materials with specific electronic properties.
Use in the synthesis of polymers with specialized functions.
Mecanismo De Acción
The exact mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exerts its effects is subject to ongoing research. Generally, it interacts with molecular targets through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA/RNA: Potentially affecting gene expression.
Modulating Receptor Activity: Altering cell signaling pathways.
Comparación Con Compuestos Similares
Similar compounds include other derivatives of thiadiazole, pyrazole, and oxazine rings. Here's a brief comparison:
Thiadiazole Compounds:
Often possess antimicrobial and antifungal properties.
Examples: 2-Amino-5-mercapto-1,3,4-thiadiazole, 2,5-Dimercapto-1,3,4-thiadiazole.
Pyrazole Compounds:
Known for their anti-inflammatory and analgesic activities.
Examples: Celecoxib, a COX-2 inhibitor, and Rimonabant, an anti-obesity drug.
Oxazine Compounds:
Studied for their potential as neuroprotective agents.
Examples: Clofoctol, an antibiotic, and Selegiline, an MAO-B inhibitor used in Parkinson’s disease.
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide stands out due to the combination of its three ring systems. This combination confers unique chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-2-19-11-14-13-10(20-11)12-9(17)7-6-8-16(15-7)4-3-5-18-8/h6H,2-5H2,1H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKGOERBVIIQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN3CCCOC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964899.png)
![(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964900.png)
![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2964902.png)
![N-[4-(propan-2-yl)phenyl]-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2964904.png)

![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2964907.png)



![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol](/img/structure/B2964913.png)
![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964914.png)


